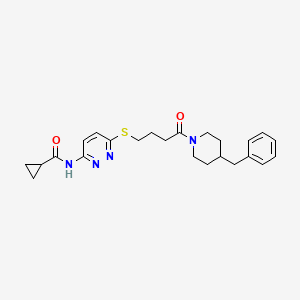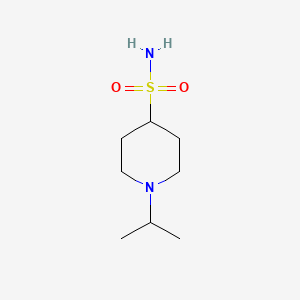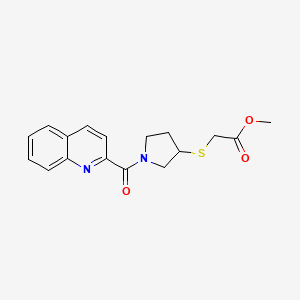
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide, commonly known as DPA-714, is a potent and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential use as a diagnostic tool for neuroinflammation and as a therapeutic agent for various neurological disorders.
作用機序
DPA-714 binds to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide with high affinity and selectivity. This compound is located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria for steroidogenesis. This compound also plays a role in the regulation of mitochondrial permeability transition pore (mPTP) opening, which is involved in the induction of apoptosis. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to modulate this compound activity and downstream signaling pathways.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory effects in vitro and in vivo. In a mouse model of lipopolysaccharide-induced neuroinflammation, DPA-714 was able to reduce microglial activation and pro-inflammatory cytokine production. DPA-714 has also been shown to have neuroprotective effects in a rat model of traumatic brain injury, where it was able to reduce neuronal cell death and improve cognitive function.
実験室実験の利点と制限
DPA-714 has several advantages as a research tool. It is highly selective for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide and has low toxicity in vitro and in vivo. DPA-714 can be visualized using PET imaging, allowing for the non-invasive detection of neuroinflammation in vivo. However, there are also limitations to the use of DPA-714. It is a relatively expensive compound and requires specialized equipment and expertise for synthesis and analysis. DPA-714 is also not specific to a particular disease or pathology, making it less useful as a diagnostic tool for specific neurological disorders.
将来の方向性
There are several potential future directions for the use of DPA-714 in research. One area of interest is the development of more selective and potent N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide ligands for use in diagnostic and therapeutic applications. Another area of interest is the investigation of the role of this compound in neurodegenerative diseases and the potential use of this compound ligands as neuroprotective agents. Additionally, the use of DPA-714 in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), may provide a more comprehensive picture of neuroinflammation and its role in neurological disorders.
合成法
DPA-714 can be synthesized using a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethanol. This intermediate is then reacted with oxalyl chloride to form N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, which is subsequently reacted with phenylmagnesium bromide to form the final product, DPA-714.
科学的研究の応用
DPA-714 has been extensively studied for its potential use as a diagnostic tool for neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide expression is upregulated in activated microglia and astrocytes, which are key players in the inflammatory response in the central nervous system. DPA-714 can bind to this compound and be visualized using positron emission tomography (PET) imaging, allowing for the non-invasive detection of neuroinflammation in vivo.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h3-5,8-13,20H,6-7,14-16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUGNHSCOBDHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2994208.png)
![8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2994210.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2994212.png)
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid](/img/structure/B2994213.png)
![N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2994215.png)

